REACTION_CXSMILES
|
[ClH:1].C(OC(=O)[NH:8][CH2:9][C:10]1[S:11][C:12]([CH3:15])=[N:13][N:14]=1)(C)(C)C>O1CCOCC1>[ClH:1].[CH3:15][C:12]1[S:11][C:10]([CH2:9][NH2:8])=[N:14][N:13]=1 |f:3.4|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
391 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC=1SC(=NN1)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1=NN=C(S1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 351 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |